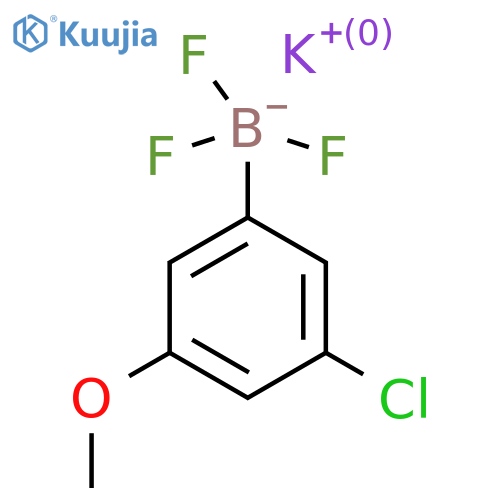

Cas no 929626-23-3 (potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide)

929626-23-3 structure

商品名:potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide

CAS番号:929626-23-3

MF:C7H6BClF3KO

メガワット:248.479452610016

MDL:MFCD09993766

CID:4660022

PubChem ID:75487776

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide 化学的及び物理的性質

名前と識別子

-

- Potassium (3-chloro-5-methoxyphenyl)trifluoroborate

- potassium;(3-chloro-5-methoxyphenyl)-trifluoroboranuide

- potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide

- F88268

- 929626-23-3

- MFCD09993766

- EN300-2373159

- Potassium(3-chloro-5-methoxyphenyl)trifluoroborate

-

- MDL: MFCD09993766

- インチ: 1S/C7H6BClF3O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1

- InChIKey: PYFGVGBFTOOISR-UHFFFAOYSA-N

- ほほえんだ: [K+].ClC1C=C(C=C([B-](F)(F)F)C=1)OC

計算された属性

- せいみつぶんしりょう: 247.9789386g/mol

- どういたいしつりょう: 247.9789386g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 181

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2373159-1.0g |

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide |

929626-23-3 | 95% | 1.0g |

$428.0 | 2024-06-19 | |

| Enamine | EN300-2373159-2.5g |

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide |

929626-23-3 | 95% | 2.5g |

$838.0 | 2024-06-19 | |

| Enamine | EN300-2373159-0.5g |

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide |

929626-23-3 | 95% | 0.5g |

$410.0 | 2024-06-19 | |

| Ambeed | A439114-1g |

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate |

929626-23-3 | 96% | 1g |

$138.0 | 2025-02-21 | |

| Enamine | EN300-2373159-10.0g |

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide |

929626-23-3 | 95% | 10.0g |

$1839.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749447-5g |

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate |

929626-23-3 | 98% | 5g |

¥6037.00 | 2024-04-25 | |

| abcr | AB588044-250mg |

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate; . |

929626-23-3 | 250mg |

€151.90 | 2024-07-24 | ||

| abcr | AB588044-5g |

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate; . |

929626-23-3 | 5g |

€989.30 | 2024-07-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749447-250mg |

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate |

929626-23-3 | 98% | 250mg |

¥462.00 | 2024-04-25 | |

| A2B Chem LLC | AI62179-1g |

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate |

929626-23-3 | 96% | 1g |

$119.00 | 2024-07-18 |

potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

929626-23-3 (potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:929626-23-3)potassium (3-chloro-5-methoxyphenyl)trifluoroboranuide

清らかである:99%

はかる:5g

価格 ($):562.0